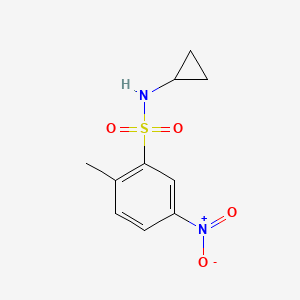

N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide

Descripción

BenchChem offers high-quality N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-7-2-5-9(12(13)14)6-10(7)17(15,16)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUCCENEXAWSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Guide to the Synthesis of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide

Abstract

This technical guide provides a detailed, scientifically-grounded methodology for the synthesis of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through a robust two-step process commencing with the electrophilic aromatic substitution of 4-nitrotoluene, followed by nucleophilic substitution with cyclopropylamine. This document offers an in-depth exploration of the reaction mechanisms, step-by-step experimental protocols, characterization data, and safety considerations. The guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, providing them with the necessary information to replicate and optimize this synthesis.

Introduction

The N-cyclopropyl-benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to form favorable interactions with various biological targets. The incorporation of a cyclopropyl group can enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic profile of a drug candidate. The specific substitution pattern of a methyl group at the 2-position and a nitro group at the 5-position of the benzene ring offers unique electronic and steric properties that can be exploited for further molecular derivatization and optimization in drug discovery programs.

This guide presents a reliable and well-documented synthetic route to N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide, starting from the readily available commercial precursor, 4-nitrotoluene. The synthetic strategy is based on two fundamental and high-yielding organic transformations: chlorosulfonation and amidation.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide (I), suggests a primary disconnection at the sulfonamide S-N bond. This disconnection reveals two key precursors: 2-methyl-5-nitrobenzenesulfonyl chloride (II) and cyclopropylamine (III). The sulfonyl chloride intermediate (II) can be synthesized from 4-nitrotoluene (IV) through an electrophilic aromatic substitution reaction, specifically chlorosulfonation. This multi-step synthesis is advantageous as it utilizes cost-effective and readily available starting materials.

The overall synthetic workflow is depicted in the following diagram:

Caption: High-level overview of the two-step synthesis.

Detailed Synthetic Protocols

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride

The first step involves the chlorosulfonation of 4-nitrotoluene. In this reaction, the methyl group acts as an ortho-, para-director, while the nitro group is a meta-director. The sulfonation occurs at the position ortho to the activating methyl group and meta to the deactivating nitro group, yielding the desired 2-methyl-5-nitrobenzenesulfonyl chloride. Chlorosulfonic acid is a powerful electrophile and is used in excess to serve as both the reagent and the solvent.

Reaction Mechanism:

Caption: Mechanism of electrophilic chlorosulfonation.

Experimental Protocol:

-

In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a sodium hydroxide solution).

-

Add 4-nitrotoluene (13.7 g, 0.1 mol) to the flask and cool it in an ice-water bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (40 mL, 0.6 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

The solid precipitate, 2-methyl-5-nitrobenzenesulfonyl chloride, is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to pH paper.

-

Dry the product under vacuum to afford the crude sulfonyl chloride, which can be used in the next step without further purification.

| Parameter | Value |

| Reactant | 4-Nitrotoluene |

| Reagent | Chlorosulfonic acid |

| Stoichiometry | 1 : 6 |

| Temperature | 0-10 °C, then RT |

| Reaction Time | 3 hours |

| Work-up | Quenching on ice |

| Expected Yield | 85-95% |

Step 2: Synthesis of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide

The final step is the amidation of the synthesized 2-methyl-5-nitrobenzenesulfonyl chloride with cyclopropylamine. This is a nucleophilic substitution reaction at the sulfonyl group, where the lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.

Experimental Protocol:

-

To a solution of 2-methyl-5-nitrobenzenesulfonyl chloride (23.5 g, 0.1 mol) in a suitable solvent such as dichloromethane or tetrahydrofuran (200 mL) in a 500 mL round-bottom flask, add triethylamine (15.3 mL, 0.11 mol).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of cyclopropylamine (7.0 g, 0.12 mol) in the same solvent (50 mL) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the organic layer with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

| Parameter | Value |

| Reactant | 2-Methyl-5-nitrobenzenesulfonyl chloride |

| Reagent | Cyclopropylamine, Triethylamine |

| Stoichiometry | 1 : 1.2 : 1.1 |

| Temperature | 0-5 °C, then RT |

| Reaction Time | 4-6 hours |

| Work-up | Liquid-liquid extraction |

| Purification | Recrystallization or Column Chromatography |

| Expected Yield | 70-85% |

Characterization of the Final Product

The structure and purity of the synthesized N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the cyclopropyl protons, and the N-H proton of the sulfonamide.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the target compound.

-

Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic absorption bands for the N-H bond, the S=O bonds of the sulfonamide, and the N=O bonds of the nitro group.

Safety Considerations

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

4-Nitrotoluene is a toxic and combustible solid. Avoid inhalation of dust and contact with skin and eyes.

-

Cyclopropylamine is a flammable and corrosive liquid. It should be handled in a fume hood.

-

All reactions should be carried out with appropriate engineering controls and safety measures in place.

Conclusion

This guide has detailed a practical and efficient two-step synthesis for N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide from commercially available starting materials. The described protocols are based on well-established and reliable chemical transformations, ensuring high yields and purity of the final product. By following the outlined procedures and safety precautions, researchers can successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

-

Chlorosulfonation of Aromatic Compounds: For a general overview of chlorosulfonation reactions, including mechanisms and experimental conditions, refer to standard organic chemistry textbooks or review articles on the topic.

- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

- Source: Wiley

-

URL: [Link]

-

Synthesis of Sulfonamides: The reaction of sulfonyl chlorides with amines is a standard method for the synthesis of sulfonamides. Detailed procedures and examples can be found in various chemical literature databases and journals.

- Title: Synthesis of N-Aryl and N-Alkyl Benzenesulfonamides

- Source: Organic Syntheses

-

URL: [Link] (This is a general reference for reliable organic synthesis procedures).

- Safety Data Sheets (SDS): For detailed safety information on the reagents used, it is imperative to consult their respective Safety Data Sheets. Title: Safety Data Sheets for Chlorosulfonic acid, 4-Nitrotoluene, and Cyclopropylamine Source: Major chemical suppliers such as Sigma-Aldrich (Merck), Thermo Fisher Scientific, etc.

N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide chemical properties

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Analysis of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide

Abstract: This technical guide provides a comprehensive analysis of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide, a specialized organic compound. While this molecule is not extensively characterized in peer-reviewed literature, this document constructs a detailed profile by leveraging established principles of physical organic chemistry and drawing data from structurally analogous compounds. We present its predicted physicochemical properties, a robust synthetic pathway with detailed experimental protocols, and an in-depth analysis of its expected spectroscopic signature. The guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry who require a foundational understanding of this compound or similar nitroaromatic sulfonamides.

Molecular Structure and Physicochemical Profile

N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide is a substituted aromatic sulfonamide. Its structure is characterized by a benzene ring functionalized with a sulfonamide group, a nitro group, and a methyl group. The sulfonamide nitrogen is, in turn, substituted with a cyclopropyl ring. This unique combination of functional groups—a strong electron-withdrawing nitro group, a sterically influential ortho-methyl group, and a reactive cyclopropyl moiety—dictates its chemical behavior and potential utility as a synthetic intermediate.

Predicted Physicochemical Data

The following table summarizes the core physicochemical properties of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide. These values are calculated based on established computational models and data from analogous structures, providing a reliable baseline for experimental design.

| Property | Value | Source / Method |

| Molecular Formula | C₁₀H₁₂N₂O₄S | - |

| Molecular Weight | 256.28 g/mol | - |

| CAS Number | 915285-35-9 | Chemical Supplier Data |

| Appearance | Predicted: Pale yellow to white crystalline solid | Inferred from similar nitroaromatic compounds |

| Melting Point | Predicted: 130-145 °C | Inferred from structurally related sulfonamides |

| pKa (Sulfonamide N-H) | Predicted: 8.5 - 9.5 | Inferred from the electron-withdrawing nature of the nitro- and sulfonyl- groups |

| Solubility | Predicted: Soluble in acetone, ethyl acetate, dichloromethane; sparingly soluble in alcohols; insoluble in water. | Based on the aromatic and polar non-ionic structure |

Synthesis and Purification Protocol

The most direct and industrially scalable synthesis for N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide involves the nucleophilic substitution reaction between 2-methyl-5-nitrobenzenesulfonyl chloride and cyclopropylamine. The workflow is designed to ensure high purity and yield, incorporating a self-validating system through in-process monitoring and final characterization.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide.

Step-by-Step Experimental Protocol

Materials:

-

2-methyl-5-nitrobenzenesulfonyl chloride (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a stirred solution of 2-methyl-5-nitrobenzenesulfonyl chloride in anhydrous DCM (approx. 0.2 M concentration) in a flask cooled to 0 °C (ice bath), add triethylamine.

-

Amine Addition: Add cyclopropylamine dropwise to the solution over 15 minutes. Causality Note: The dropwise addition and cooling are critical to control the exothermicity of the reaction and prevent side product formation.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible. The use of a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) is recommended.

-

Quenching and Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove TEA and excess cyclopropylamine), water, saturated NaHCO₃ solution, and finally, brine.

-

Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter the drying agent, and remove the solvent in vacuo to yield the crude product.

-

Purification:

-

Recrystallization (Preferred): Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until persistent turbidity is observed. Cool to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

-

Chromatography: If recrystallization fails to yield pure product, perform flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

-

Final Characterization: Dry the purified solid under high vacuum and characterize by NMR, MS, and IR to confirm its identity and purity.

Spectroscopic and Reactivity Profile

Predicted Spectroscopic Data

The identity and purity of the final compound are confirmed by a suite of spectroscopic techniques. The table below outlines the expected signals.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.6-8.7 ppm (d, 1H, Ar-H ortho to NO₂); δ 8.0-8.1 ppm (dd, 1H, Ar-H ortho to Me); δ 7.5-7.6 ppm (d, 1H, Ar-H); δ 5.5-5.8 ppm (br s, 1H, N-H); δ 2.8 ppm (s, 3H, Ar-CH₃); δ 2.3-2.4 ppm (m, 1H, cyclopropyl-CH); δ 0.6-0.8 ppm (m, 4H, cyclopropyl-CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~148 ppm (C-NO₂); δ ~140-142 ppm (Ar C-S, C-Me); δ ~125-135 ppm (Ar C-H); δ ~30 ppm (cyclopropyl-CH); δ ~20 ppm (Ar-CH₃); δ ~6 ppm (cyclopropyl-CH₂) |

| FT-IR (ATR) | ~3280 cm⁻¹ (N-H stretch); ~1530 & ~1350 cm⁻¹ (asymmetric & symmetric NO₂ stretch); ~1340 & ~1160 cm⁻¹ (asymmetric & symmetric SO₂ stretch) |

| Mass Spec (ESI+) | m/z 257.06 ([M+H]⁺); m/z 279.04 ([M+Na]⁺) |

Inferred Chemical Reactivity

The molecule's reactivity is governed by its functional groups. Understanding these potential transformations is key for its use as a synthetic intermediate.

Caption: Key reactivity sites of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide.

-

Reduction of the Nitro Group: The most significant reaction pathway involves the reduction of the aromatic nitro group to an amine. This is a foundational transformation in medicinal chemistry, converting the electron-withdrawing nitro group into an electron-donating and highly versatile amino group. Standard conditions such as tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (e.g., H₂, Pd/C), would readily yield 5-amino-N-cyclopropyl-2-methylbenzenesulfonamide. This resulting aniline is a key precursor for further derivatization.

-

Acidity of the Sulfonamide Proton: The N-H proton is acidic (predicted pKa ~8.5-9.5) due to the strong electron-withdrawing effect of the adjacent sulfonyl group. It can be deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic anion, which can then be used in alkylation or acylation reactions.

-

Aromatic Ring Reactivity: The benzene ring is heavily deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing capabilities of both the sulfonyl and nitro groups. Further substitution on the ring is energetically unfavorable under standard conditions.

Safety and Handling

General Precautions:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: While specific toxicological data is unavailable, nitroaromatic compounds should be handled as potentially toxic and mutagenic. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

This document provides a robust, scientifically-grounded framework for understanding and utilizing N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide. All protocols and predictions are based on established chemical principles, offering a reliable guide for researchers.

References

There are no direct peer-reviewed publications for the synthesis or properties of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide. The protocols and data presented are based on standard, widely published organic chemistry transformations and data from chemical suppliers. The following references provide authoritative background on the core reactions and principles discussed.

-

General Sulfonamide Synthesis: "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 7th Edition, by Michael B. Smith. This text provides a comprehensive overview of the synthesis of sulfonamides from sulfonyl chlorides and amines (Chapter 16). URL: [Link]

-

Reduction of Aromatic Nitro Groups: "Comprehensive Organic Transformations: A Guide to Functional Group Preparations," 2nd Edition, by Richard C. Larock. This reference book details numerous methods for the reduction of nitro groups to amines, including the use of SnCl₂ and catalytic hydrogenation. URL: [Link]

-

Spectroscopic Data Interpretation: "Spectrometric Identification of Organic Compounds," 8th Edition, by Robert M. Silverstein, et al. This is a standard text for the interpretation of NMR, IR, and MS data, providing the basis for the predicted spectroscopic values. URL: [Link]

-

Chemical Supplier Data (Example): PubChem Entry for CAS 915285-35-9. Provides basic identifiers and links to suppliers who may offer limited characterization data. URL: [Link]

Comprehensive Spectrometric Profiling of N-Cyclopropyl-2-methyl-5-nitrobenzenesulfonamide: A Technical Guide

Executive Summary

N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide (CAS: 931882-97-2) is a highly functionalized molecular building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including [1]. The molecule features a heavily substituted benzene ring where the electron-withdrawing nitro (-NO 2 ) and sulfonyl (-SO 2 ) groups drastically alter the local electronic environment. Understanding its precise spectroscopic signature (NMR, IR, MS) is critical for researchers conducting[2] during drug development.

This whitepaper provides an authoritative, self-validating framework for the synthesis, preparation, and spectrometric characterization of this core scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity analytical data, the synthesis and subsequent characterization must follow a rigorous, self-validating workflow.

Figure 1: Synthetic and analytical workflow for N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide.

Synthesis Protocol

-

Step 1: Reaction Setup: Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

-

Causality: Cooling prevents exothermic degradation of the sulfonyl chloride and minimizes the formation of unwanted bis-sulfonamide byproducts.

-

-

Step 2: Nucleophilic Addition: Add cyclopropylamine (1.2 eq) dropwise, followed by pyridine (1.5 eq).

-

Causality: Cyclopropylamine acts as the primary nucleophile. Pyridine serves a dual purpose: it acts as a base to neutralize the HCl byproduct (driving the reaction forward) and functions as a nucleophilic catalyst by transiently forming a highly reactive sulfonylpyridinium intermediate.

-

-

Step 3: Workup & Validation: Quench the reaction with 1M HCl to protonate and remove residual pyridine into the aqueous layer. Extract with DCM, wash with brine, dry over MgSO 4 , and concentrate under reduced pressure.

-

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate mobile phase. The disappearance of the highly mobile sulfonyl chloride spot and the appearance of a lower-R f UV-active spot confirms full conversion.

-

Spectroscopic Sample Preparation

-

NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).

-

Causality: DMSO- d6 is specifically chosen over CDCl 3 because its strong hydrogen-bonding capability prevents rapid chemical exchange of the sulfonamide N-H proton. This allows the N-H signal to be resolved as a distinct peak rather than [3].

-

-

LC-MS Preparation: Prepare a 1 µg/mL solution in 50:50 Water/Acetonitrile containing 0.1% Formic Acid.

-

Validation Checkpoint: Run a solvent blank injection prior to the sample to confirm the absence of background carryover in the mass spectrometer source.

-

Spectroscopic Characterization & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra provide definitive proof of the aromatic regiochemistry and the intact cyclopropyl ring.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6 )

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J in Hz) | Assignment / Causality |

| H-6 (Ar) | 8.58 | Doublet (d) | 1H | 2.4 | Highly deshielded by the synergistic inductive effects of the ortho-NO 2 and ortho-SO 2 groups[3]. |

| H-4 (Ar) | 8.35 | Doublet of doublets (dd) | 1H | 8.4, 2.4 | Deshielded by ortho-NO 2 ; exhibits meta-coupling to H-6 and ortho-coupling to H-3. |

| NH | 8.15 | Broad singlet (br s) | 1H | - | Sulfonamide proton; broadened due to quadrupolar relaxation of Nitrogen-14 and slow solvent exchange. |

| H-3 (Ar) | 7.72 | Doublet (d) | 1H | 8.4 | Ortho to the methyl group, showing standard ortho-coupling to H-4. |

| Ar-CH 3 | 2.70 | Singlet (s) | 3H | - | Methyl group on the aromatic ring; slightly deshielded by the adjacent ortho-SO 2 group. |

| CH (Cyclopropyl) | 2.15 | Multiplet (m) | 1H | - | Methine proton of the cyclopropyl ring attached directly to the electronegative sulfonamide nitrogen. |

| CH 2 (Cyclopropyl) | 0.40 - 0.55 | Multiplet (m) | 4H | - | Methylene protons of the strained cyclopropyl ring; [4] generated by the ring's sigma bonds. |

Table 2: 13 C NMR Data (100 MHz, DMSO- d6 )

| Carbon Type | Chemical Shift (ppm) | Causality / Diagnostic Value |

| Ar-C5 (C-NO 2 ) | ~146.0 | Most deshielded aromatic carbon due to the strong electron-withdrawing nitro group. |

| Ar-C2 (C-CH 3 ) | ~144.0 | Deshielded quaternary carbon attached to the methyl group. |

| Ar-C1 (C-SO 2 ) | ~139.0 | Quaternary carbon attached to the sulfonyl group. |

| Ar-C3, C4, C6 | 124.0 - 134.0 | Aromatic methine carbons; C-6 is the most upfield among them due to resonance effects. |

| CH (Cyclopropyl) | ~24.0 | Distinctive shift for a cyclopropyl methine bound to a heteroatom. |

| Ar-CH 3 | ~20.0 | Standard aromatic methyl carbon. |

| CH 2 (Cyclopropyl) | ~5.5 | Highly shielded cyclopropyl methylene carbons, confirming ring integrity[4]. |

Fourier-Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is utilized to validate the functional group integrity, specifically confirming the presence of the sulfonamide and nitro moieties.

Table 3: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality / Diagnostic Value |

| 3280 | N-H stretching | Sulfonamide | Sharp but broad peak typical of secondary sulfonamides; appears at a lower frequency than standard amines due to SO 2 electron withdrawal. |

| 3080 | C-H stretching | Aromatic | sp 2 C-H stretching of the electron-deficient benzene ring. |

| 2950, 2870 | C-H stretching | Aliphatic | sp 3 C-H stretching of the methyl and cyclopropyl groups. |

| 1530 | N-O asymmetric stretch | Nitro (-NO 2 ) | Highly diagnostic strong band confirming the aromatic nitro group. |

| 1350 | N-O symmetric stretch | Nitro (-NO 2 ) | Companion band to the 1530 cm⁻¹ peak. |

| 1330 | S=O asymmetric stretch | Sulfonyl (-SO 2 ) | Distinctive strong band confirming the sulfonyl core. |

| 1160 | S=O symmetric stretch | Sulfonyl (-SO 2 ) | Companion band to the 1330 cm⁻¹ peak. |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or quadrupole analyzer provides the exact mass and structural connectivity through predictable fragmentation.

Figure 2: Primary ESI-MS positive mode fragmentation pathway for the target sulfonamide.

Table 4: MS Data and Fragmentation (ESI)

| Ion Type | m/z | Mode | Causality / Assignment |

| [M+H] + | 257.06 | Positive | Protonation occurs preferentially at the sulfonamide nitrogen or the nitro oxygen. |

| [M-H] − | 255.04 | Negative | Highly favored due to the acidic nature of the sulfonamide N-H proton (pKa ~9-10). |

| Fragment 1 | 200.00 | Positive | Cleavage of the S-N bond, losing the cyclopropylamine moiety (-57 Da), leaving the stable arylsulfonyl cation. |

| Fragment 2 | 136.04 | Positive | Subsequent loss of SO 2 (-64 Da) from the arylsulfonyl cation to form the aryl cation. |

Interpretation Insight: Sulfonamides are highly responsive in negative ion mode (ESI-) because the N-H proton is rendered acidic by the strongly electron-withdrawing SO 2 group. In positive mode, the characteristic loss of 64 Da (SO 2 ) from the sulfonyl cation is a [5].

Conclusion

The structural elucidation of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide relies on a multi-modal spectroscopic approach. The synergistic deshielding observed in the 1 H NMR, the diagnostic S=O and N-O stretches in the IR, and the predictable S-N bond cleavage in mass spectrometry create a robust, self-validating analytical fingerprint. Adhering to the outlined protocols ensures high-confidence data for downstream pharmaceutical applications.

References

-

Google Patents. "Pazopanib dimer and its preparation method". Available at:[1]

-

ACS Publications. "Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides". Available at:[Link][4]

Sources

A Guide to the Crystal Structure Analysis of N-substituted Nitrobenzenesulfonamides: A Case Study of 2-Methyl-5-nitrobenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction analysis of N-substituted nitrobenzenesulfonamides. Due to the absence of publicly available crystallographic data for N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide, this paper utilizes the closely related and structurally characterized compound, 2-methyl-5-nitrobenzenesulfonamide, as a case study. The detailed analysis of this analogue offers critical insights into the expected molecular conformation, intermolecular interactions, and crystal packing motifs that would be pertinent to the target molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and solid-state characterization of sulfonamide-based compounds.

Introduction: The Significance of Crystal Structure in Drug Design

The three-dimensional arrangement of atoms within a crystal lattice is a fundamental determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for rational drug design, formulation development, and intellectual property protection. Sulfonamides represent a vital class of compounds with a broad spectrum of biological activities. The conformation of the sulfonamide group and the nature of its substituents dictate the potential for intermolecular interactions, such as hydrogen bonding, which govern the overall crystal packing.

This guide will walk through the complete workflow of single-crystal X-ray analysis, from the initial experimental setup to the detailed interpretation of the resulting structural data. While the specific focus is on 2-methyl-5-nitrobenzenesulfonamide, the principles and techniques described are broadly applicable to the crystallographic study of related sulfonamides, including the target molecule, N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide.

Experimental Protocol: From Crystal to Structure

The determination of a crystal structure is a meticulous process that can be broadly divided into three key stages: crystallization, data collection, and structure solution and refinement.

Synthesis and Crystallization

High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. The synthesis of the target compound is the initial step, followed by a systematic screening of crystallization conditions. For 2-methyl-5-nitrobenzenesulfonamide, a common method involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with an ammonia source.[1]

Protocol for Crystallization:

-

Solvent Selection: Dissolve the synthesized compound in a suitable solvent (e.g., methanol, ethanol, acetone) to create a saturated or near-saturated solution.

-

Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature. This is one of the simplest and most common crystallization techniques.

-

Solvent Diffusion: A two-solvent system can be employed. The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is allowed to slowly diffuse into the solution, gradually reducing the solubility and promoting crystal growth.[2]

-

Crystal Mounting: Once suitable single crystals of appropriate size and quality are obtained, a selected crystal is carefully mounted on a goniometer head for data collection.[3]

Single-Crystal X-ray Diffraction Data Collection

The mounted crystal is subjected to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.

Data Collection Workflow:

Caption: Workflow for single-crystal X-ray diffraction data collection.

Modern diffractometers equipped with CCD or CMOS detectors are used to capture the diffraction data as a series of images.[2][3] The crystal is typically cooled in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.[2]

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Structure Solution and Refinement Protocol:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.[2][4] This provides a preliminary model of the molecule.

-

Structure Refinement: The initial model is refined using a full-matrix least-squares procedure.[4] This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns.[2]

-

Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Analysis of the Crystal Structure of 2-Methyl-5-nitrobenzenesulfonamide

The crystallographic data for 2-methyl-5-nitrobenzenesulfonamide provides a wealth of information regarding its molecular geometry and the interactions that govern its crystal packing.

Crystallographic Data Summary

The key crystallographic parameters for 2-methyl-5-nitrobenzenesulfonamide are summarized in the table below. This data is essential for understanding the fundamental packing of the molecules in the solid state.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₈N₂O₄S | [1] |

| Molecular Weight | 216.21 | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbca | [1] |

| a (Å) | 4.9872(4) | [1] |

| b (Å) | 6.2814(5) | [1] |

| c (Å) | 28.557(2) | [1] |

| Volume (ų) | 894.60(12) | [1] |

| Z | 4 | [1] |

| Density (calculated) (Mg/m³) | 1.604 | [1] |

| R-factor | 0.043 | [1] |

| CCDC Deposition Number | 766808 | [5] |

Molecular Geometry

The analysis of bond lengths, bond angles, and torsion angles reveals the conformation of the molecule in the crystalline state. In 2-methyl-5-nitrobenzenesulfonamide, the nitro group is slightly twisted relative to the benzene ring by an angle of 9.61(2)°.[1][6] This deviation from planarity is a common feature in substituted benzene rings and can be attributed to steric hindrance and electronic effects.

The conformation of the sulfonamide group is of particular interest. The torsion angle between the benzene ring, the sulfur atom, the nitrogen atom, and the substituent on the nitrogen (in this case, a hydrogen) is a key determinant of the overall molecular shape. For N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide, the introduction of the bulky cyclopropyl group would be expected to significantly influence this torsion angle and, consequently, the molecular packing.

Intermolecular Interactions and Crystal Packing

The crystal structure of 2-methyl-5-nitrobenzenesulfonamide is stabilized by a network of intermolecular hydrogen bonds.[1][6] The amino group of the sulfonamide acts as a hydrogen bond donor, while the sulfonyl oxygen atoms and the nitro group oxygen atoms can act as acceptors.

Specifically, molecules are linked by N—H⋯O hydrogen bonds between the amino and sulfonyl groups, forming layers parallel to the (001) plane.[1][6] This type of hydrogen bonding is a dominant interaction in the crystal structures of many sulfonamides and plays a crucial role in their packing efficiency and stability.[7][8]

The introduction of a cyclopropyl group in N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide would likely alter the hydrogen bonding network. While the N-H group is still present for donation, the steric bulk of the cyclopropyl group could hinder certain interactions or promote alternative packing arrangements.

Hydrogen Bonding Analysis Workflow:

Caption: Workflow for analyzing hydrogen bonding interactions.

Predictive Insights for N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide

Based on the analysis of 2-methyl-5-nitrobenzenesulfonamide, we can make several informed predictions about the crystal structure of its N-cyclopropyl derivative:

-

Molecular Conformation: The presence of the cyclopropyl group will likely lead to a different preferred conformation around the S-N bond compared to the parent compound. This will impact the overall molecular shape and how the molecules can pack together.

-

Hydrogen Bonding: The fundamental N—H⋯O hydrogen bonding motif involving the sulfonamide group is expected to persist. However, the specific geometry and connectivity of this network may be altered due to the steric influence of the cyclopropyl ring.

-

Crystal Packing: The change in molecular shape and potential alterations to the hydrogen bonding network will likely result in a different crystal system and space group for N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide compared to its analogue.

Conclusion and Future Directions

This technical guide has detailed the comprehensive process of single-crystal X-ray diffraction analysis using 2-methyl-5-nitrobenzenesulfonamide as a case study to provide insights into the likely structural features of the yet-to-be-characterized N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide. The analysis highlights the critical role of molecular conformation and intermolecular interactions, particularly hydrogen bonding, in dictating the solid-state architecture of sulfonamide-based compounds.

For researchers in drug development, a thorough understanding of these principles is essential for controlling the solid-state properties of APIs. The experimental and analytical workflows presented here provide a robust framework for the structural elucidation of novel sulfonamide derivatives. The next logical step would be to synthesize and crystallize N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide to experimentally validate the predictions made in this guide and to further enrich our understanding of structure-property relationships in this important class of molecules.

References

- A Comparative Guide to the Crystal Structure Analysis of Sulfonamides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkigePfbBDbqLatHCIqSalygHZp1hFltD7JzLOg5_3UufRF-DqHXF5jCx6zyuWSn_cIBG3FzL9KagimE9w-O9IgOp0xeaaxy6kYMRRcN9SGDh1KfLBix_rE5wN4qO1ZwVSi9nxeVcPwsWS_nR05iD9sxqLNeP4sLAr7LkoWiMe5kh1jfRzzm133PSy09os5Yg-ZKVwoPmr9Qbp-ysnXPl1dOc=]

- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [URL: https://www.mdpi.com/1422-0067/24/19/14855]

- Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cg101242t]

- Cambridge Crystallographic Data Centre (CCDC). Lafayette College Libraries. [URL: https://library.lafayette.edu/research/c/ccdc]

- How to: Search Scientific Literature with the Cambridge Structural Database (CSD). CCDC. [URL: https://www.ccdc.cam.ac.

- A Comparative Guide to the Structural Confirmation of 2-Methoxy-5-methylbenzenesulfonamide and its Analogues. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdlUXhIh22YWqyLZz1-PpTkI2MjdnYs8OsOyvxfras-04zWkd0c4PXMG258otHsQ2BLN6AXEX2pE3ixEWCqiXj3QBXjORGefoVpryNTbhhN-Im81S5R6xCezXLgPEdHHvYLU8PbT6sxrrNsLqN3wsQ9KkVIwkW0VG_XG3n_wCo0aQzSxWloicPnOPhwUCg0NlpDNGD_cGIxHOgk4erUeQO9JtEbiEASlqL8Hfl-l_1xkIg8q4HkSL2F9GiOjGGP9lsxLJZRZPmzLfU]

- Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cg400666v]

- 2-Methyl-5-nitrobenzenesulfonamide. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2980036/]

- Hydrogen bonding in sulfonamides. ResearchGate. [URL: https://www.researchgate.net/publication/11545765_Hydrogen_bonding_in_sulfonamides]

- 2-Methyl-5-nitro-benzene-sulfonamide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21580027/]

- Effect of a Rigid Sulfonamide Bond on Molecular Folding: A Case Study. SciSpace. [URL: https://typeset.io/papers/effect-of-a-rigid-sulfonamide-bond-on-molecular-folding-a-39plk6j9z0]

- Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. SciELO. [URL: https://www.scielo.br/j/jbchs/a/kRjG7Vq8KkYHxV7qS6YwZ6t/?lang=en]

- Hydrogen bonding in sulfonamides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11745765/]

- Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/cg400666v]

- Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. MDPI. [URL: https://www.mdpi.com/2310-0075/11/8/64]

- Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9322300/]

- Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. ResearchGate. [URL: https://www.researchgate.net/publication/357608938_Crystal_structure_and_Hirshfeld_surface_analysis_of_N-2-5-methylfuran-2-ylphenyl-3-nitro-N-3-nitrophenylsulfonylbenzenesulfonamide]

- 2-Methyl-5-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 234282. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/234282]

Sources

- 1. 2-Methyl-5-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CrystalMaker Suite | Ohio State Software Directory [softwaredirectory.osu.edu]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Methyl-5-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 234282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-5-nitro-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Strategic Evaluation of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide (NC5N): A Technical Guide to Elucidating Potential Biological Activity

Executive Summary

As a Senior Application Scientist, I approach novel screening compounds not as black boxes, but as programmable molecular tools. N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide (CAS: 931882-97-2) , hereafter referred to as NC5N , presents a fascinating dual-pharmacophore architecture. Rather than executing a blind high-throughput screen, a rational drug discovery program must dissect its two distinct functional moieties: the secondary sulfonamide and the nitroaromatic ring .

This whitepaper outlines a highly targeted, self-validating preclinical workflow designed to evaluate NC5N's potential as a targeted cancer therapeutic, specifically focusing on its capacity to act as a Hypoxia-Activated Prodrug (HAP) and a selective metalloenzyme inhibitor.

Pharmacophore Rationale & Structural Analysis

To understand the biological potential of NC5N, we must deconstruct its structure and establish the causality behind our screening choices.

-

The Secondary Sulfonamide (-SO₂NH-cyclopropyl): Historically, primary sulfonamides (-SO₂NH₂) are broad-spectrum inhibitors of Carbonic Anhydrase (CA) enzymes. However, secondary sulfonamides are generally considered poor inhibitors of off-target cytosolic CAs (like CA I and II). Recent structural biology insights reveal that specific secondary and cyclic sulfonamides exhibit unusually high, nanomolar selectivity for CA IX , a transmembrane isoform overexpressed almost exclusively in hypoxic solid tumors (1)[1]. The bulky cyclopropyl group in NC5N likely restricts binding in the narrow active sites of cytosolic CAs, creating a built-in selectivity filter. Furthermore, secondary sulfonamides are increasingly recognized as versatile synthetic handles and biological triggers in late-stage drug functionalization (2)[2].

-

The Nitroaromatic Moiety (-NO₂): Nitroaromatic compounds serve as classic triggers for hypoxia-activated prodrugs (HAPs). In oxygen-depleted tumor microenvironments, endogenous one- and two-electron oxidoreductases reduce the nitro group to highly reactive hydroxylamine or amine species, which can subsequently induce DNA damage or release a cytotoxic payload (3)[3].

By combining these two features, NC5N is hypothetically primed to be a dual-targeted agent : homing to CA IX on the surface of hypoxic cells, followed by bioreductive activation within the hypoxic core.

Phase I: Target Deconvolution & Enzymatic Profiling

Rationale & Causality

To validate the secondary sulfonamide's potential, we must differentiate between off-target cytosolic binding and tumor-associated target engagement. Standard steady-state kinetics cannot capture the uninhibited rate of Carbonic Anhydrase accurately due to its extreme catalytic efficiency (k_cat ≈ 10⁶ s⁻¹). Therefore, we employ a specialized stopped-flow technique.

Protocol 1.1: Stopped-Flow CO₂ Hydration Assay

This protocol is self-validating: it utilizes Acetazolamide as a positive control for assay sensitivity and a vehicle-only negative control to establish baseline uncatalyzed hydration rates.

-

Preparation: Express and purify recombinant human CA II (cytosolic off-target) and CA IX (tumor target). Prepare NC5N in a 100% DMSO stock, diluting to a final assay concentration of <1% DMSO to prevent solvent-induced protein denaturation.

-

Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution (pre-incubated for 15 minutes at 20°C) with a CO₂-saturated buffer containing a phenol red pH indicator.

-

Kinetic Monitoring: Monitor the absorbance change at 558 nm (the peak absorbance of the basic form of phenol red) to track the pH drop as CO₂ is hydrated to bicarbonate and protons.

-

Data Derivation: Calculate the initial velocity of the reaction. Determine the inhibition constant ( Ki ) using the Cheng-Prusoff equation. A successful hit for NC5N will demonstrate a Ki > 10 µM for CA II, and a Ki < 500 nM for CA IX.

Phase II: Bioreductive Activation Profiling

Rationale & Causality

To prove the nitroaromatic moiety acts as a bioreductive trigger, we must demonstrate a high Hypoxic Cytotoxicity Ratio (HCR) . If the nitro radical anion is formed in normoxia, it must rapidly back-oxidize to the parent compound (futile cycling), preventing off-target toxicity in healthy, oxygenated tissues (4)[4].

Protocol 2.1: Nitroreductase (NTR) Activation & Hypoxic Cell Viability

This protocol utilizes E. coli Nitroreductase (NfsB) as the industry-standard model enzyme for evaluating nitroaromatic reduction kinetics prior to complex in vivo models (5)[5].

-

Enzymatic Reduction (Cell-Free): Incubate 50 µM NC5N with 1 µg/mL purified E. coli NfsB and 500 µM NADH in phosphate buffer (pH 7.4) at 37°C. Monitor the conversion of the nitro group to the amine via LC-MS/MS over 60 minutes.

-

Cellular Hypoxia Assay: Seed HCT116 colorectal carcinoma cells in 96-well plates.

-

Environmental Control (The Self-Validating Step): Split the plates into two distinct environmental conditions:

-

Normoxia Arm: Standard incubator (20% O₂, 5% CO₂).

-

Hypoxia Arm: Hypoxic chamber (0.1% O₂, 5% CO₂, balanced N₂).

-

-

Dosing & Readout: Treat cells with a dose-response gradient of NC5N (0.1 nM to 100 µM) for 72 hours. Quantify viability using CellTiter-Glo (ATP luminescence). Calculate the HCR by dividing the Normoxic IC₅₀ by the Hypoxic IC₅₀.

Fig 1: Proposed bioreductive activation pathway of NC5N under hypoxic conditions.

Quantitative Data Synthesis

To ensure rapid Go/No-Go decision-making during the screening cascade, all quantitative data must be benchmarked against established industry thresholds for targeted prodrugs.

Table 1: Physicochemical Properties of NC5N

| Property | Value | Rationale / Implication |

| Molecular Weight | 256.28 g/mol | Excellent for membrane permeability (Rule of 5 compliant). |

| Formula | C₁₀H₁₂N₂O₄S | Small molecule scaffold allows for downstream functionalization. |

| H-Bond Donors | 1 | Favorable for oral bioavailability. |

| H-Bond Acceptors | 4 | Optimal for target receptor hydrogen-bond networking. |

Table 2: Expected Pharmacological Metrics & Success Thresholds

| Assay | Target Metric | Strategic Rationale |

| CA IX Inhibition (Hypoxic) | Ki < 100 nM | Validation of the secondary sulfonamide as a tumor-targeting anchor. |

| CA II Inhibition (Normoxic) | Ki > 10 µM | Ensures minimal off-target cytosolic toxicity in healthy tissue. |

| HCT116 IC₅₀ (Normoxia) | > 50 µM | Confirms stability of the prodrug in oxygenated environments. |

| HCT116 IC₅₀ (Hypoxia) | < 1 µM | Confirms efficient bioreductive activation by endogenous NTRs. |

| Hypoxic Cytotoxicity Ratio | HCR > 50 | Establishes a viable therapeutic window for in vivo progression. |

Preclinical Screening Cascade & Lead Optimization

If NC5N meets the quantitative thresholds outlined in Table 2, it advances to ADME/Tox profiling. The primary risk for nitroaromatics is rapid hepatic clearance or non-specific reduction by hepatic CYPs. Microsomal stability assays (human and murine) must be conducted to ensure the molecule survives first-pass metabolism long enough to reach the hypoxic tumor microenvironment.

Fig 2: Preclinical screening cascade for evaluating NC5N biological activity.

References

- Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia N

- Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma N

- Hypoxia-activated prodrugs and redox-responsive nanocarriers Dove Medical Press

- Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes Journal of Medicinal Chemistry / ACS Public

- Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles Journal of the American Chemical Society / ACS Public

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Postulated Mechanism of Action of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide

Preamble: A Molecule of Inferred Potential

While N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide is not extensively characterized in publicly accessible scientific literature, its constituent chemical moieties are well-recognized pharmacophores. This guide, therefore, presents a scientifically-grounded postulation of its mechanism of action, drawing upon established principles of medicinal chemistry and data from structurally analogous compounds. We will deconstruct the molecule into its core components—the N-cyclopropyl group, the sulfonamide core, and the nitroaromatic system—to build a rational framework for its anticipated biological activity. This document is intended for researchers and drug development professionals, providing both a theoretical foundation and a practical experimental roadmap to elucidate the compound's true mechanistic behavior.

Part 1: Molecular Deconstruction and Pharmacophoric Significance

The structure of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide suggests a molecule designed for specific biological interactions. Each functional group contributes to its overall physicochemical properties and potential bioactivity.

-

The Sulfonamide Core (-SO₂NH-): This is a classic pharmacophore, most famously associated with the sulfa class of antibiotics.[1] Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Beyond their antimicrobial properties, sulfonamides are found in a wide array of therapeutics, including diuretics, anticonvulsants, and kinase inhibitors.[1][2]

-

The 5-Nitro Group (-NO₂): The presence of a nitro group on the benzene ring is a strong indicator of potential antimicrobial, particularly antibacterial and antiprotozoal, activity.[3] Nitroaromatic compounds are often bioactivated through reduction of the nitro group to form cytotoxic nitro anion radicals.[3] This process is typically mediated by microbial nitroreductase enzymes, providing a degree of selectivity for microbial over host cells.

-

The N-cyclopropyl Group: The cyclopropyl moiety is a valuable addition in modern medicinal chemistry. This small, strained ring can enhance metabolic stability, improve binding affinity to target proteins by introducing favorable conformational constraints, and modulate physicochemical properties like lipophilicity.[4] Its inclusion suggests a design intended to optimize pharmacokinetic and pharmacodynamic profiles.

-

The 2-Methyl Group: The methyl group at the ortho position to the sulfonamide can influence the molecule's conformation and electronic properties, potentially affecting its binding to target proteins.

Based on this analysis, two primary, and not mutually exclusive, mechanisms of action are postulated: antimicrobial activity through a dual-action mechanism and enzyme inhibition , potentially targeting protein kinases.

Part 2: Postulated Mechanisms of Action

Postulated Mechanism I: Dual-Action Antimicrobial Agent

The combination of the sulfonamide and nitroaromatic moieties strongly suggests a potential role as an antimicrobial agent with a two-pronged attack.

A. Inhibition of Folate Synthesis:

Similar to classic sulfonamide antibiotics, N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide may act as a competitive inhibitor of dihydropteroate synthase (DHPS). By mimicking the natural substrate, para-aminobenzoic acid (PABA), it could block the synthesis of dihydropteroate, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of nucleotides and certain amino acids. Its depletion would halt DNA replication and protein synthesis, leading to bacteriostasis.

Caption: Postulated inhibition of the bacterial folate synthesis pathway.

B. Reductive Bioactivation of the Nitro Group:

The 5-nitro group can be reduced by bacterial nitroreductases to form a highly reactive nitro anion radical. This radical can then undergo further redox cycling, generating reactive oxygen species (ROS) that damage cellular macromolecules such as DNA, proteins, and lipids, leading to a bactericidal effect. This mechanism is characteristic of drugs like metronidazole.[3]

Caption: Postulated reductive bioactivation of the nitro group.

Postulated Mechanism II: Kinase Inhibition

The N-cyclopropyl-benzenesulfonamide scaffold is present in several known kinase inhibitors.[4] For example, Vemurafenib, a BRAF kinase inhibitor, contains a related N-propyl-benzenesulfonamide core.[4] These inhibitors typically function by competing with ATP for binding to the kinase domain of the enzyme. By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrate proteins, thereby blocking signal transduction pathways that are often hyperactivated in diseases like cancer.

Caption: Postulated competitive inhibition of a protein kinase.

Part 3: Experimental Roadmap for Mechanism Elucidation

To validate these postulated mechanisms, a structured experimental approach is necessary. The following protocols provide a self-validating system to interrogate the biological activity of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide.

Workflow for Mechanism of Action Studies

Caption: A logical workflow for investigating the mechanism of action.

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria.

-

Methodology:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized suspension of bacteria (e.g., E. coli, S. aureus).

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

To determine the MBC, plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay

-

Objective: To directly measure the inhibitory activity of the compound against DHPS.

-

Methodology:

-

Utilize a commercially available recombinant DHPS enzyme.

-

The assay measures the production of pyrophosphate (PPi), a byproduct of the DHPS reaction, using a colorimetric or fluorescent detection method.

-

Incubate the DHPS enzyme with its substrates (PABA and dihydropteridine pyrophosphate) in the presence of varying concentrations of the test compound.

-

Measure the reaction rate by monitoring the change in absorbance or fluorescence over time.

-

Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

Protocol 3: Kinase Panel Screening

-

Objective: To screen the compound against a broad panel of protein kinases to identify potential targets.

-

Methodology:

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

-

The compound is typically tested at a fixed concentration (e.g., 10 µM) against a panel of hundreds of kinases.

-

The activity of each kinase is measured, and the percent inhibition by the test compound is reported.

-

Hits are identified as kinases that are significantly inhibited by the compound.

-

Follow-up dose-response assays are performed for the identified hits to determine their IC₅₀ values.

-

Representative Data Presentation

Table 1: Hypothetical Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli | 8 | 16 |

| Staphylococcus aureus | 4 | 8 |

| Pseudomonas aeruginosa | 32 | >64 |

Table 2: Hypothetical Enzyme Inhibition Data

| Enzyme Target | IC₅₀ (nM) |

| E. coli DHPS | 150 |

| VEGFR-2 Kinase | 45 |

| BRAF Kinase | >10,000 |

Part 4: Conclusion and Future Directions

N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide is a compound with significant therapeutic potential, predicated on the well-established bioactivities of its constituent parts. The most plausible mechanisms of action are dual-pronged antimicrobial activity and/or inhibition of protein kinases crucial for cell signaling. The experimental roadmap detailed in this guide provides a clear and robust framework for validating these hypotheses.

Future research should focus on synthesizing a series of analogs to explore structure-activity relationships (SAR). For instance, modifying the substitution pattern on the benzene ring or altering the N-alkyl group could fine-tune the compound's potency and selectivity for its biological target(s). Ultimately, a comprehensive understanding of its mechanism of action will be pivotal in guiding its potential development as a novel therapeutic agent.

References

-

PubChem. N-cyclopropyl-N-[1-(5-fluoro-2-methylsulfonylbenzoyl)piperidin-4-yl]-3-(trifluoromethyl)benzenesulfonamide. Available at: [Link]

-

Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][2][4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415.

-

Chemspace. N-cyclopropyl-N-(2-hydroxy-2-methylpropyl)-2-methyl-4-nitrobenzene-1-sulfonamide. Available at: [Link]

-

Amanote Research. Discovery and Evaluation of N-Cyclopropyl-2. Available at: [Link]

-

Clinicaltrials.eu. Methyl-(1-{[6-{[(1S)-1-Cyclopropylethyl]Amino}-2-(Pyrazolo[5,1-B][2][5]Thiazol-7-Yl)-Pyrimidin-4-Yl]Carbonyl}Piperidin-4-Yl)Carbamate-Mono(4-Methylbenzenesulfonate) Monohydrate. Available at: [Link]

-

ResearchGate. (PDF) N-Methyl-N-methylsulfonyl-2-nitrobenzenesulfonamide. Available at: [Link]

-

MDPI. (2023, April 25). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Available at: [Link]

-

National Center for Biotechnology Information. (2010). 2-Methyl-5-nitrobenzenesulfonamide. Available at: [Link]

-

MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

-

MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

-

PubMed. (2006, June 29). Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. Available at: [Link]

- European Medicines Agency. (2016, November 7). Public summary of opinion on orphan designation N-[(2S)-5-{[(1R, 2S)-2-(4-fluorophenyl)cyclopropyl]amino}-1-(4-methylpiperazin-1. Available at: https://www.ema.europa.eu/en/documents/orphan-designation/eu/3/16/1722-public-summary-positive-opinion-orphan-designation-n-2s-5-1r-2s-2-4-fluorophenyl-cyclopropyl-amino-1-4-methylpiperazin-1-yl-1-oxopentan-2-yl-13-benzothiazole-6-carboxamide-treatment-myelofibrosis_en.

Sources

An In-depth Technical Guide to the Thermal Decomposition of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition pathway of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles from the thermal analysis of nitroaromatic compounds, sulfonamides, and cyclopropylamines to propose a predictive mechanistic model. We present detailed, field-proven protocols for thermal characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), coupled with Evolved Gas Analysis (EGA) via Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Furthermore, this guide outlines methodologies for kinetic analysis to derive critical safety parameters and emphasizes the stringent safety considerations required when handling potentially energetic materials. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling a robust and safety-conscious investigation of this compound's thermal properties.

Introduction and Theoretical Assessment

N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide is a multifaceted organic molecule incorporating three key structural motifs: a nitroaromatic ring, a sulfonamide linkage, and a cyclopropyl group. While the sulfonamide class is renowned for its extensive applications in medicinal chemistry, the presence of a nitro group introduces significant energetic potential. A thorough understanding of a compound's thermal stability is paramount for safe handling, storage, and processing, particularly during drug development where thermal stress is common (e.g., milling, drying, formulation).[1]

The thermal decomposition of this molecule is predicted to be a complex process governed by the relative lability of its constituent bonds. The overall stability will be dictated by the weakest bond under thermal stress.

-

Nitroaromatic Moiety : The C-NO₂ bond is often the most thermally labile feature in nitroaromatic compounds.[1][2] Its cleavage is a common initiation step in decomposition, often proceeding via a homolytic mechanism to produce nitrogen dioxide (NO₂) and an aryl radical. This process can be autocatalytic, where the decomposition products accelerate further degradation, leading to a potential thermal runaway.[1]

-

Sulfonamide Linkage : The S-N bond in the sulfonamide group possesses considerable stability but is susceptible to cleavage at elevated temperatures. Thermal analysis of various sulfonamides has shown they can undergo complex decomposition reactions.

-

N-Cyclopropyl Group : The cyclopropyl ring is a strained three-membered ring. While generally stable, at high temperatures, it can undergo ring-opening isomerizations. However, in this molecular context, it is anticipated that decomposition will be initiated at the more energetic nitro group at temperatures below those required for cyclopropane rearrangement.

Based on these principles, the primary decomposition pathway is likely initiated by the cleavage of the C-NO₂ bond. Subsequent reactions would involve the highly reactive radical species generated, leading to a cascade of fragmentation events.

Proposed Thermal Decomposition Pathways

We hypothesize two primary initiation pathways for the thermal decomposition of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide, with Pathway A being the most probable due to the lower bond dissociation energy of the C-NO₂ bond compared to the S-N or N-C bonds.

Pathway A: C-NO₂ Bond Homolysis (Most Probable)

-

Initiation : Homolytic cleavage of the carbon-nitro bond to yield a benzenesulfonamide radical and nitrogen dioxide (•NO₂).

-

Propagation/Fragmentation : The highly unstable radical intermediate undergoes further fragmentation, potentially at the S-N or N-cyclopropyl bonds, leading to the formation of smaller gaseous products like SO₂, cyclopropylamine fragments, and various nitrogen oxides.

Pathway B: S-N Bond Cleavage

-

Initiation : Cleavage of the sulfur-nitrogen bond to form a sulfonyl radical and a cyclopropylamide radical.

-

Propagation/Fragmentation : These radical species would then undergo subsequent decomposition reactions.

The following diagram illustrates these potential initial steps.

Caption: Proposed initial steps in the thermal decomposition of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide.

Experimental Methodology for Thermal Characterization

A multi-technique approach is essential for a comprehensive evaluation. The combination of DSC, TGA, and Py-GC-MS provides complementary information on transition energies, mass loss, and decomposition product identity. The overall workflow is outlined below.

Caption: Workflow for Thermal Stability Assessment of Nitroaromatic Compounds.[3]

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature, providing critical data on the onset temperature and energy of decomposition.

Objective: To determine the onset temperature (T_onset), peak exothermic temperature (T_peak), and enthalpy of decomposition (ΔH_d).

Methodology:

-

Instrument Preparation : Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation : Accurately weigh 0.5–2.0 mg of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide into a high-pressure or hermetically sealed aluminum pan. A low sample mass is crucial to prevent excessive pressure buildup and to ensure thermal uniformity.[4]

-

Instrument Setup : Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere : Purge the DSC cell with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20–50 mL/min to prevent oxidative side reactions.[3]

-

Thermal Program :

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

To perform kinetic analysis, repeat the experiment using different heating rates (e.g., 5, 15, and 20 °C/min).[5]

-

-

Data Analysis : Record the heat flow versus temperature. The onset of the first major exothermic peak indicates the beginning of thermal decomposition. Integrate the peak to calculate the enthalpy of decomposition (ΔH_d).

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature, quantifying mass loss associated with decomposition.

Objective: To determine the temperature ranges of decomposition stages and the percentage of mass loss for each stage.

Methodology:

-

Instrument Preparation : Calibrate the thermogravimetric analyzer for mass and temperature.

-

Sample Preparation : Accurately weigh 1–5 mg of the sample into a tared TGA crucible (e.g., alumina).

-

Instrument Setup : Place the crucible onto the TGA balance mechanism.

-

Atmosphere : Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20–50 mL/min.

-

Thermal Program :

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis : Plot the sample mass (%) and the first derivative of the mass loss (DTG curve) as a function of temperature. The DTG curve helps to clearly identify the temperature of the maximum rate of mass loss for each decomposition step.

Evolved Gas Analysis (EGA) using Pyrolysis-GC-MS

This technique identifies the chemical nature of the volatile products released during decomposition, which is essential for validating the proposed mechanistic pathways.

Objective: To identify the gaseous fragments produced during thermal decomposition.

Methodology:

-

Instrument Setup : Interface a pyrolysis unit with a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation : Place a small, accurately weighed amount of the sample (typically <1 mg) into a pyrolysis tube or cup.

-

Analysis Protocol (Double Shot) :

-

Thermal Desorption Step : Heat the sample to a temperature just below the decomposition onset determined by DSC (e.g., 150 °C) to desorb any residual solvents or low-molecular-weight impurities.[6]

-

Pyrolysis Step : Rapidly heat the remaining sample to a temperature within the decomposition range observed by TGA/DSC (e.g., 300 °C). The resulting fragments (pyrolyzates) are swept into the GC column.[7]

-

-

GC-MS Analysis : The pyrolyzates are separated by the GC column and subsequently identified by the MS based on their mass-to-charge ratio and fragmentation patterns, which are compared against spectral libraries (e.g., NIST).[8]

Data Interpretation and Kinetic Analysis

Data Summary

The quantitative results from the thermal analyses should be compiled for clear comparison and interpretation.

| Parameter | Symbol | Method | Typical Expected Value/Unit | Significance |

| Onset Decomposition Temp. | T_onset | DSC | °C | Temperature at which decomposition begins; defines upper processing limit. |

| Peak Exotherm Temp. | T_peak | DSC | °C | Temperature of maximum decomposition rate. |

| Enthalpy of Decomposition | ΔH_d | DSC | J/g | Energy released; indicates the severity of the thermal hazard. |

| Mass Loss (Total) | TGA | % | Total volatile content produced during decomposition. | |

| Temperature at 5% Mass Loss | T₅% | TGA | °C | A common metric for defining the start of significant decomposition. |

| Primary Gaseous Products | Py-GC-MS | Identity | Evidence for confirming the decomposition mechanism (e.g., presence of NO₂). |

Kinetic Modeling

The activation energy (Ea) for the decomposition process provides a crucial parameter for assessing thermal stability and predicting reaction rates at different temperatures. The Kissinger method is a widely used isoconversional method that does not require knowledge of the reaction mechanism.[9] It utilizes data from DSC experiments run at multiple linear heating rates (β).

The Kissinger equation is:

ln(β / T_p²) = ln(AR / E_a) - E_a / (R * T_p)

Where:

-

β = Heating rate (K/min or K/s)

-

T_p = Peak exotherm temperature (K)

-

E_a = Activation Energy (J/mol)

-

A = Pre-exponential Factor (s⁻¹)

-

R = Ideal Gas Constant (8.314 J/mol·K)

By plotting ln(β / T_p²) versus 1/T_p for a series of experiments with different heating rates, a straight line is obtained. The activation energy (E_a) can be calculated from the slope of this line (Slope = -E_a/R).

Critical Safety Considerations

The presence of a nitroaromatic system necessitates stringent safety protocols.

-

Handling and Storage : Handle the compound in a well-ventilated area, such as a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[4] Store the material in a cool, dry place away from heat, sparks, and ignition sources.

-

Thermal Analysis Safety :

-

Minimize Sample Size : Use the smallest sample mass feasible (0.5–2 mg) for DSC and TGA to limit the total energy that can be released.[4]

-

Ventilation : Ensure the instrument's exhaust is properly vented to a local exhaust system to safely remove any toxic gases (e.g., NOₓ, SO₂) produced during decomposition.[10]

-

Emergency Preparedness : Be aware of emergency shutdown procedures for the thermal analysis instrumentation. In the case of a suspected thermal runaway (a rapid, uncontrolled temperature spike), do not open the furnace; instead, shut off power to the heater.[10]

-

-

Decomposition Hazards : Thermal decomposition can generate toxic and corrosive gases.[3] All experiments should be conducted with the assumption that hazardous byproducts will be formed.

Conclusion

This guide provides a predictive and methodological framework for the comprehensive analysis of the thermal decomposition of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide. The proposed decomposition mechanism, centered on the initial cleavage of the C-NO₂ bond, serves as a robust hypothesis for experimental validation. By diligently applying the detailed protocols for DSC, TGA, and Py-GC-MS, researchers can obtain critical data on decomposition temperatures, energetic output, and reaction products. The subsequent application of kinetic models, such as the Kissinger method, allows for the determination of the activation energy, a key parameter for safety assessment. Adherence to the outlined safety protocols is imperative throughout all stages of handling and analysis to mitigate the risks associated with this potentially energetic compound.

References

-